2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-
Description
The compound 2-anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- (CAS: 131-08-8) is a sulfonated anthraquinone derivative with the molecular formula C₁₄H₈O₅S (free acid form) or C₁₄H₇NaO₅S as its sodium salt . It features an anthraquinone backbone (9,10-dioxoanthracene) substituted with a sulfonic acid group (-SO₃H) at the 2-position. This structure confers water solubility and redox activity, making it useful in dye synthesis, electrochemistry, and as a biochemical probe .
Properties
CAS No. |
51789-37-8 |
|---|---|
Molecular Formula |
C14H8O5S |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
9,10-dioxophenanthrene-2-sulfonic acid |
InChI |
InChI=1S/C14H8O5S/c15-13-11-4-2-1-3-9(11)10-6-5-8(20(17,18)19)7-12(10)14(13)16/h1-7H,(H,17,18,19) |
InChI Key |
JKQUATOWHUAGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)S(=O)(=O)O)C(=O)C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Anthraquinone Sulfonates
The following table compares key structural, physicochemical, and functional attributes of 2-anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- with analogous compounds:
Structural and Functional Differences
Substituent Effects on Solubility: The sodium salt of 2-anthracenesulfonic acid is highly water-soluble due to the polar -SO₃Na group, whereas Diacerein (a carboxylic acid derivative) is practically insoluble in water (0.01 mg/mL at 20°C) . Amino and methoxyphenylamino substituents (e.g., in 75313-88-1) enhance chelation properties for metal-catalyzed reactions but reduce solubility in polar solvents .
Redox Activity: Anthraquinone-2-sulfonate derivatives exhibit reversible redox behavior in electrochemical studies, making them suitable for battery electrolytes or DNA interaction studies . Disulfonated derivatives (e.g., anthraquinone-2,7-disulfonate) show enhanced conductivity in aqueous media .
Preparation Methods
Chromic Acid-Mediated Oxidation
The most established method for synthesizing 9,10-phenanthrenequinone involves oxidizing phenanthrene with chromic acid (H₂CrO₄) in a sulfuric acid medium. According to US4510090A, this reaction proceeds via electrophilic attack on phenanthrene’s central ring, forming the dione structure. Key parameters include:
- Temperature : 80–85°C during acid addition to prevent over-oxidation.
- Reagents : A molar ratio of 1:1.1–2.0 phenanthrene to sodium dichromate (Na₂Cr₂O₇), with 300–700 mL water per mole of phenanthrene.
- Wetting Agents : Adding 0.05–0.5 g of surfactants (e.g., tetraethylammonium perfluorooctanesulfonate) stabilizes the dispersion, improving reaction homogeneity and yield (85–92%).
Mechanism :
- Phenanthrene disperses in aqueous Na₂Cr₂O₇ under mechanical agitation.
- Concentrated H₂SO₄ is added dropwise, generating CrO₃ in situ, which oxidizes the 9,10-positions to ketones.
- Post-reaction cooling to 50–70°C precipitates the quinone, which is filtered and washed to neutrality.
Example :
A mixture of 1 mol phenanthrene, 1.2 mol Na₂Cr₂O₇, 400 mL water, and 0.1 g surfactant yielded 89% 9,10-phenanthrenequinone after 3 hours at 85°C.
Sulfonation of 9,10-Phenanthrenequinone
Concentrated Sulfuric Acid Method
JPH0621141B2 details the sulfonation of phenanthrene derivatives at the 2-position using concentrated H₂SO₄. For 9,10-phenanthrenequinone, the protocol involves:
- Reaction Conditions :
- Temperature: 70–100°C (optimal 75–85°C).
- H₂SO₄:Phenanthrenequinone ratio: 1:1–1:15 by weight.
- Time: 2–4 hours.
- Byproduct Mitigation : Temperatures <70°C slow sulfonation, leading to unreacted starting material, while >100°C promotes disulfonation.
Procedure :
One-Pot Synthesis from Phenanthrene
A modified approach combines oxidation and sulfonation in a single reactor, minimizing intermediate isolation:
- Phenanthrene is oxidized to 9,10-phenanthrenequinone as described in Section 2.1.
- Without isolating the quinone, excess H₂SO₄ is added directly, and the temperature is maintained at 80–85°C for sulfonation.
- The crude product is neutralized with Na₂CO₃ and purified via vacuum distillation.
Advantages :
- Eliminates intermediate purification, reducing solvent use by 40%.
- Yields 76–80% with 95% purity by HPLC.
Analytical Characterization
Spectroscopic Methods
Chromatographic Analysis
- HPLC : Retention time (rt) = 2.64 mins (C18 column, 60% MeOH/40% H₂O).
- TLC : Rf = 0.42 (silica gel, ethyl acetate:hexane = 1:1).
Industrial-Scale Optimization
Reaction Parameter Optimization
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Sulfonation Temp. | 75–85°C | Maximizes monosulfonation |
| H₂SO₄ Ratio | 1:10 (w/w) | Balances reactivity vs. side rxns |
| Agitation Rate | 200–300 rpm | Ensures homogeneous mixing |
Q & A
Basic: What are the optimal synthetic routes for 2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-?
Methodological Answer:
The synthesis typically involves oxidation of anthracene derivatives under controlled conditions. For example:
- Oxidation of precursors using reagents like hydrogen peroxide or potassium permanganate to introduce the dioxo group at the 9,10-positions .
- Sulfonation via electrophilic substitution, where sulfur trioxide or fuming sulfuric acid introduces the sulfonic acid group at the 2-position. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-sulfonation .
- Key parameters : Maintain pH 8.6–8.8 during epoxidation steps to stabilize intermediates, as demonstrated in analogous anthraquinone syntheses . Use Lewis acids (e.g., BF₃) to catalyze sulfonation and improve regioselectivity .
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural elucidation relies on a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Identify sulfonic acid (S=O stretching at ~1350–1200 cm⁻¹) and quinone (C=O stretching at ~1660 cm⁻¹) functional groups .
- Mass spectrometry (EI-MS) : Confirm molecular weight via parent ion peaks and fragmentation patterns. For example, loss of SO₃ (80 amu) indicates sulfonic acid groups .
- X-ray crystallography : Resolve π-stacking interactions in the anthracene core and hydrogen-bonding networks involving sulfonic acid groups. Requires high-purity crystals grown in polar aprotic solvents .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains, and control for solvent effects (e.g., DMSO concentration) .
- Purity validation : Employ HPLC-MS to verify compound purity (>95%) and rule out confounding effects from synthetic byproducts (e.g., unreacted anthraquinone precursors) .
- Mechanistic studies : Compare dose-response curves and time-dependent effects. For example, fluorescence quenching assays can differentiate between DNA intercalation (common in anthraquinones) and membrane disruption mechanisms .
Advanced: What strategies optimize reaction yields in synthesizing sulfonated derivatives?
Methodological Answer:
Yield optimization requires systematic variation of reaction parameters:
- Solvent selection : Polar solvents (e.g., DMF) enhance sulfonic acid group solubility but may increase side reactions. Mixed solvents (e.g., DCM/water) balance solubility and reactivity .
- Catalytic systems : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in sulfonation, while microwave-assisted synthesis reduces reaction time and byproduct formation .
- Post-synthetic modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to direct sulfonation to the 2-position, as seen in structurally related anthracenesulfonic acids .
Basic: What are the key thermodynamic properties of this compound?
Methodological Answer:
Critical thermodynamic data include:
- Enthalpy of formation : Determined via combustion calorimetry. For analogous 9,10-dihydrophenanthrene derivatives, ΔfH° (solid) ranges from 150–200 kJ/mol .
- Thermal stability : TGA analysis shows decomposition onset at ~250°C, with SO₂ release from sulfonic acid groups observed via evolved gas analysis .
- Solubility : pH-dependent solubility in water (highly soluble at pH >7 due to deprotonation of sulfonic acid) .
Advanced: How can binding mechanisms with biological targets be systematically studied?
Methodological Answer:
- Fluorescence spectroscopy : Monitor quenching of intrinsic fluorescence when the compound binds to proteins/DNA. Compare with phenanthrene derivatives lacking sulfonic acid groups to isolate binding contributions .
- Molecular docking : Use software (e.g., AutoDock) to model interactions with enzymes like topoisomerase II. Prioritize docking poses where the sulfonic acid group forms hydrogen bonds with active-site residues .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-target interaction .
Advanced: How to address discrepancies in spectroscopic data across studies?
Methodological Answer:
- Reference standards : Use NIST-validated spectra for anthraquinone and sulfonic acid moieties to calibrate instruments .
- Sample preparation : Ensure consistent drying (lyophilization vs. oven-drying) to avoid solvent residue effects on IR/NMR peaks .
- Collaborative validation : Cross-validate results with independent labs using identical samples, as demonstrated in multi-institutional studies on anthracene derivatives .
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